N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide (molecular formula: C₁₇H₁₆N₄OS₂, molecular weight: 380.46 g/mol) is a heterocyclic compound featuring a benzothiadiazole core linked to a pyrrolidine moiety substituted with a thiophen-3-ylmethyl group . The benzothiadiazole scaffold is notable for its electron-deficient aromatic system, which can influence intermolecular interactions such as π-π stacking or charge transfer.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(12-1-2-14-15(7-12)19-23-18-14)17-13-3-5-20(9-13)8-11-4-6-22-10-11/h1-2,4,6-7,10,13H,3,5,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAISYVQQVKEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=NSN=C3C=C2)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
A compound with a similar structure was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit polymerization of tubulin in a manner consistent with colchicine. This suggests that the compound might interact with its targets to induce changes in cell cycle progression and protein polymerization.
Biochemical Pathways
The downstream effects could include changes in cell growth and division, potentially leading to cell death in certain contexts.
Result of Action
A compound with a similar structure was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin. These effects suggest that the compound might have potential antitumor activity.
Biological Activity
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a benzothiadiazole moiety. Its molecular formula is , with a molecular weight of 298.39 g/mol. The presence of both thiophene and benzothiadiazole groups suggests diverse biological interactions.
Research indicates that compounds with similar structures often exhibit multiple modes of action:
- Antimicrobial Activity : Compounds containing thiophene rings have been associated with antibacterial and antifungal properties. The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
- Anti-inflammatory Effects : Benzothiadiazole derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- CNS Activity : Some studies suggest potential neuroactive properties, possibly influencing neurotransmitter systems.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented; however, similar compounds typically exhibit:
- Absorption : Good oral bioavailability.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Primarily renal excretion.
Biological Activity Data
A summary of biological activity findings from various studies is presented in the table below:
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of related benzothiadiazole derivatives against Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting potential for development as an antibiotic agent.
- Neuropharmacological Assessment : A preliminary study investigated the effects on anxiety-like behavior in rodent models. The compound demonstrated anxiolytic effects comparable to established anxiolytics, warranting further exploration into its CNS effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and physicochemical properties of the target compound and analogous molecules:
Key Observations:
Core Heterocycles: The target compound’s benzothiadiazole core differs from thiadiazole () and thiazole () in electronic properties. The thiophen-3-ylmethyl substituent in the target compound is structurally analogous to thiophen-3-yl groups in ’s compounds but lacks sulfonyl or methoxy modifications, which could reduce steric hindrance .
Substituent Effects :
- Fluorophenyl () and trifluoromethylphenyl () groups introduce electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the target compound’s unsubstituted thiophene .
- The 5-oxopyrrolidine in introduces a ketone group, which may alter hydrogen-bonding capacity relative to the target’s unmodified pyrrolidine .
Physicochemical and Pharmacokinetic Predictions
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Lipophilicity) | Estimated ~3.1 (moderate) | ~2.8 (lower due to fluorophenyl) | ~3.5 (higher due to CF₃) |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
| Rotatable Bonds | 5 | 4 | 5 |
- Conformational Flexibility : The target compound’s pyrrolidine and benzothiadiazole linkage allow moderate flexibility, similar to ’s thiazole derivative but distinct from ’s rigid 5-oxopyrrolidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
